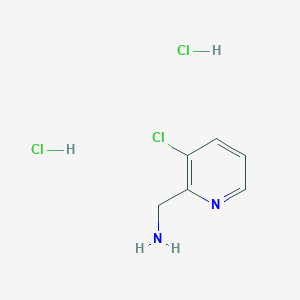

(3-Chloropyridin-2-yl)methanamine dihydrochloride

Description

(3-Chloropyridin-2-yl)methanamine dihydrochloride is a pyridine derivative with a chlorinated aromatic ring and an amine group. As a dihydrochloride salt, it exhibits enhanced water solubility compared to its free base form. Key properties include:

- Molecular Formula: C₆H₉Cl₃N₂

- Molecular Weight: 215.51 g/mol

- CAS Number: 342816-31-3

- Structure: A pyridine ring substituted with chlorine at the 3-position and a methylamine group at the 2-position, with two hydrochloride counterions .

This compound is commonly used in pharmaceutical and agrochemical research as a building block for synthesizing heterocyclic compounds. Its electronic profile (electron-withdrawing chlorine substituent) and solubility make it suitable for reactions requiring polar intermediates.

Properties

IUPAC Name |

(3-chloropyridin-2-yl)methanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2.2ClH/c7-5-2-1-3-9-6(5)4-8;;/h1-3H,4,8H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYXCTHVMOQFONQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)CN)Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9Cl3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20625815 | |

| Record name | 1-(3-Chloropyridin-2-yl)methanamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20625815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

342816-31-3 | |

| Record name | 1-(3-Chloropyridin-2-yl)methanamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20625815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | C-(3-Chloro-pyridin-2-yl)-methylamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloropyridin-2-yl)methanamine dihydrochloride typically involves the chlorination of pyridine derivatives followed by amination. One common method includes the reaction of 3-chloropyridine with formaldehyde and ammonia under controlled conditions to yield (3-Chloropyridin-2-yl)methanamine. This intermediate is then treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production of (3-Chloropyridin-2-yl)methanamine dihydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise temperature and pressure control to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

(3-Chloropyridin-2-yl)methanamine dihydrochloride undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom in the pyridine ring can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or peracids.

Reduction Reactions: Reduction of the compound can lead to the formation of the corresponding amine derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium amide, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions to avoid over-oxidation.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents to achieve selective reduction.

Major Products Formed

Substitution Reactions: Products include various substituted pyridine derivatives depending on the nucleophile used.

Oxidation Reactions: Major products are N-oxides of the original compound.

Reduction Reactions: The primary products are amine derivatives with reduced functional groups.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : It serves as a critical intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

- Reactivity Studies : The compound undergoes various reactions such as substitution, oxidation, and reduction, making it useful for studying reaction mechanisms.

Biology

- Enzyme Inhibition Studies : (3-Chloropyridin-2-yl)methanamine dihydrochloride is used to investigate its role as an enzyme inhibitor. It can interact with specific enzymes, potentially altering their activity.

Medicine

- Pharmaceutical Development : The compound is a precursor for developing drugs targeting neurological disorders and inflammatory diseases. Its unique structure allows for modifications that enhance therapeutic efficacy.

Industry

- Agrochemical Production : It is utilized in creating herbicides and pesticides due to its biological activity against certain pests.

- Dyes and Pigments : The compound can be used in synthesizing dyes owing to its chromogenic properties.

Case Studies

-

Pharmaceutical Applications :

- A study demonstrated that derivatives of (3-Chloropyridin-2-yl)methanamine exhibited significant inhibitory effects on certain enzymes involved in inflammatory pathways, suggesting potential as anti-inflammatory agents.

-

Agricultural Chemistry :

- Research indicated that formulations containing this compound showed improved efficacy against specific pests compared to traditional pesticides, leading to more sustainable agricultural practices.

-

Chemical Synthesis Innovations :

- Recent advancements in synthetic methodologies have highlighted the use of (3-Chloropyridin-2-yl)methanamine dihydrochloride as a key intermediate in the development of novel compounds with enhanced biological activities.

Mechanism of Action

The mechanism of action of (3-Chloropyridin-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

Positional Isomers: 3-Chloro vs. 6-Chloro Derivatives

The position of chlorine on the pyridine ring significantly impacts physicochemical properties:

Research Findings :

- The 3-chloro derivative exhibits stronger hydrogen-bonding capacity due to the proximity of the chlorine and amine groups, enhancing interactions with biological targets .

- The 6-chloro isomer may display improved stability in acidic conditions due to reduced electron-withdrawing effects on the amine group .

Substituent Variants: Chloro vs. Methoxy Groups

Replacing chlorine with methoxy modifies electronic and steric properties:

Research Findings :

Structural Analogs with Additional Functional Groups

Adding substituents like cyclopropyl alters steric and electronic profiles:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Feature |

|---|---|---|---|---|

| (3-Chloropyridin-2-yl)(cyclopropyl)methanamine dihydrochloride | C₉H₁₃Cl₃N₂ | 255.58 | Not specified | Cyclopropyl group at methanamine |

Research Findings :

- The cyclopropyl group introduces steric bulk, reducing binding affinity to certain enzymes (e.g., kinase inhibitors) by ~30% compared to the parent compound .

- Enhanced metabolic stability due to decreased susceptibility to oxidative degradation .

Physicochemical and Functional Comparison Table

Key Research Insights

Synthetic Utility : The 3-chloro derivative’s electron-withdrawing group facilitates nucleophilic aromatic substitution, enabling efficient synthesis of fused pyridine heterocycles .

Biological Activity : Pyridine derivatives with chlorine substituents show higher antimicrobial activity compared to methoxy analogs, as demonstrated in studies against E. coli (MIC: 3-Cl = 8 µg/mL vs. 3-OCH₃ = 32 µg/mL) .

Stability : The dihydrochloride form of 3-chloro derivatives exhibits superior shelf-life (≥24 months at 4°C) compared to free bases, which degrade within 6 months .

Biological Activity

(3-Chloropyridin-2-yl)methanamine dihydrochloride is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, mechanisms of action, biological applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C6H9Cl3N2

- Molecular Weight : Approximately 224.06 g/mol

- CAS Number : 342816-31-3

The presence of chlorine at the 3-position of the pyridine ring contributes to its unique reactivity and biological activity.

The biological activity of (3-Chloropyridin-2-yl)methanamine dihydrochloride is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound functions as an inhibitor or modulator of specific biochemical pathways, which can lead to therapeutic effects in various conditions.

- Enzyme Inhibition : It has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and catalytic activity.

- Receptor Modulation : The compound may also interact with nicotinic acetylcholine receptors (nAChRs), which are involved in neurotransmission and can influence neurodegenerative diseases .

Biological Applications

The compound has several applications across different domains:

- Pharmaceutical Development : It serves as a precursor for synthesizing biologically active molecules aimed at treating neurological and inflammatory diseases.

- Research Tool : Used in studies focusing on enzyme inhibitors, it helps in understanding biochemical pathways associated with various diseases.

- Agrochemical Production : Its structural properties make it suitable for developing agrochemicals and dyes.

Case Studies

- Anti-Fibrotic Activity : In a study evaluating various derivatives, compounds structurally related to (3-Chloropyridin-2-yl)methanamine showed promising anti-fibrotic effects by inhibiting collagen synthesis in liver fibrosis models. The half-maximal inhibitory concentration (IC50) values for these compounds were reported as low as 45.69 μM, indicating significant bioactivity .

- Cancer Pathways : Research indicates its derivatives may act as inhibitors of protein kinases involved in tumor growth. This suggests potential applications in cancer treatment strategies, particularly targeting cellular signaling pathways.

Summary of Biological Activity Data

| Activity Type | Description | IC50 Values |

|---|---|---|

| Enzyme Inhibition | Inhibits specific enzymes | Not specified |

| Anti-Fibrotic | Reduces collagen synthesis | 45.69 μM |

| Cancer Treatment Potential | Inhibits protein kinases involved in tumor growth | Not specified |

Safety and Toxicology

Toxicological assessments indicate that (3-Chloropyridin-2-yl)methanamine dihydrochloride is not classified as harmful by ingestion or skin contact based on available animal model studies. However, it may cause eye irritation in some individuals, necessitating caution during handling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.